molecular formula C11H15IO4 B8422715 5-Iodo-2-(2-methoxy-ethoxymethoxy)-benzyl alcohol

5-Iodo-2-(2-methoxy-ethoxymethoxy)-benzyl alcohol

Cat. No.: B8422715
M. Wt: 338.14 g/mol
InChI Key: CCCATMOTCNOYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(2-methoxy-ethoxymethoxy)-benzyl alcohol is a useful research compound. Its molecular formula is C11H15IO4 and its molecular weight is 338.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15IO4

Molecular Weight

338.14 g/mol

IUPAC Name

[5-iodo-2-(2-methoxyethoxymethoxy)phenyl]methanol

InChI

InChI=1S/C11H15IO4/c1-14-4-5-15-8-16-11-3-2-10(12)6-9(11)7-13/h2-3,6,13H,4-5,7-8H2,1H3

InChI Key

CCCATMOTCNOYHZ-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=C(C=C1)I)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium hydride (1.2 g of a 60% mineral oil dispersion, 52 mmol) in 25 mL of THF at 0° C., is added 2-hydroxy-5-iodo-benzaldehyde (7.0 g, 28 mmol). To the resulting solution is added 2-methoxy-ethoxymethoxy chloride (3.4 mL, 30 mmol) and 4 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. The solution is allowed to warm to ambient temperatures. After 45 min., the solution is cooled to -15° C. and 6 mL of a 2M solution of sodium borohydride in THF is added. The solution is stirred for 10 min. After this time, 24 mL of a 2M HCl solution in water is added. The resulting solution is diluted with ether, washed with water and saturated NaCl. The organic layer is dried over MgSO4, filtered and concentrated. The resulting crude material is purified by column chromatography eluting with 40% EtOAc/hexanes to give the title compound (7.6 g, 22.5 mmol) as a white solid.
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